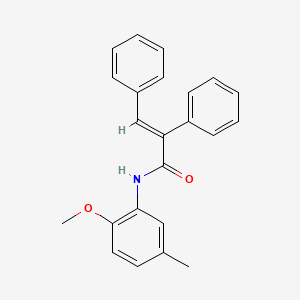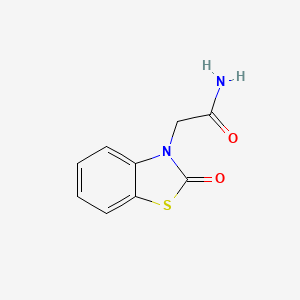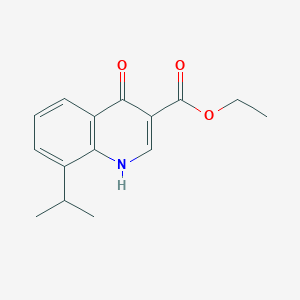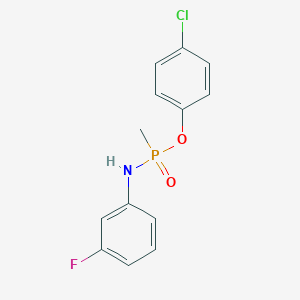
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide is a compound of significant interest in the field of organic chemistry due to its unique molecular structure and potential applications. This compound belongs to the family of acrylamides, which are known for their versatility in various chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed N-arylation reactions. For instance, substituted diphenylamines can be synthesized via Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides as substrates. Such methodologies can be pivotal for the synthesis of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide, demonstrating the compound's accessibility through contemporary organic synthesis techniques (Tietze et al., 2005).
Molecular Structure Analysis
Molecular structures of related compounds have been analyzed, revealing intricate details like asymmetric units and crystal systems. Such analyses provide insights into the compound's geometric and electronic structure, essential for understanding its reactivity and properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide can be inferred from studies on similar compounds. For example, the methoxycarbonylation of olefins catalyzed by palladium complexes with P,N-donor ligands showcases the types of reactions such compounds can undergo, highlighting their potential in organic synthesis and industrial applications (Aguirre et al., 2007).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Investigations into related compounds have shown that factors like crystalline structure and hydrogen bonding play significant roles in determining their physical characteristics. This understanding is crucial for manipulating the compound for specific applications (Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be extrapolated from studies on similar compounds. For instance, the synthesis and characterization of polymethacrylates demonstrate the influence of molecular structure on reactivity and the potential for chemical modifications, which is relevant for understanding the behavior of N-(2-methoxy-5-methylphenyl)-2,3-diphenylacrylamide in various chemical environments (Han et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-13-14-22(26-2)21(15-17)24-23(25)20(19-11-7-4-8-12-19)16-18-9-5-3-6-10-18/h3-16H,1-2H3,(H,24,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFNQURZOGFLZ-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methoxy-5-methylphenyl)-2,3-diphenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629804.png)
![2-({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5629810.png)

![3-{[(3,4-dihydro-2H-chromen-3-ylmethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5629822.png)
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)

![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)